3,3-dimethyloxolane-2-carboxylicacid 3,3-dimethyloxolane-2-carboxylicacid
Brand Name: Vulcanchem
CAS No.: 2168714-58-5
VCID: VC12005980
InChI: InChI=1S/C7H12O3/c1-7(2)3-4-10-5(7)6(8)9/h5H,3-4H2,1-2H3,(H,8,9)
SMILES: CC1(CCOC1C(=O)O)C
Molecular Formula: C7H12O3
Molecular Weight: 144.17 g/mol

3,3-dimethyloxolane-2-carboxylicacid

CAS No.: 2168714-58-5

Cat. No.: VC12005980

Molecular Formula: C7H12O3

Molecular Weight: 144.17 g/mol

* For research use only. Not for human or veterinary use.

3,3-dimethyloxolane-2-carboxylicacid - 2168714-58-5

Specification

CAS No. 2168714-58-5
Molecular Formula C7H12O3
Molecular Weight 144.17 g/mol
IUPAC Name 3,3-dimethyloxolane-2-carboxylic acid
Standard InChI InChI=1S/C7H12O3/c1-7(2)3-4-10-5(7)6(8)9/h5H,3-4H2,1-2H3,(H,8,9)
Standard InChI Key BPRKOELQFIVXEG-UHFFFAOYSA-N
SMILES CC1(CCOC1C(=O)O)C
Canonical SMILES CC1(CCOC1C(=O)O)C

Introduction

3,3-Dimethyloxolane-2-carboxylic acid is a cyclic organic compound belonging to the family of carboxylic acids. It features a unique structural arrangement, including a five-membered oxolane ring with two methyl groups at the 3-position and a carboxylic acid group at the 2-position. This compound is notable for its potential applications in medicinal chemistry and materials science, primarily serving as an intermediate in the synthesis of more complex molecules.

Key Characteristics:

  • Molecular Formula: C7H12O3

  • Molecular Weight: Approximately 144.17 g/mol

  • CAS Number: 2168714-58-5

Synthesis Methods

The synthesis of 3,3-dimethyloxolane-2-carboxylic acid can be achieved through several methods, each requiring careful control of reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity. Techniques like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compound.

Synthesis MethodDescription
Reaction with CO2Involves the reaction of 1,3-dimethyl-2-buten-1-ol with carbon dioxide under pressure.
Other Organic RoutesVarious organic synthesis pathways can be utilized, depending on the availability of starting materials.

Reaction Examples:

  • Neutralization Reaction: Reaction with sodium hydroxide yields sodium 3,3-dimethyloxolane-2-carboxylate and water.

  • Esterification: Can be converted into esters using alcohols in the presence of acid catalysts.

Applications

3,3-Dimethyloxolane-2-carboxylic acid has several potential applications across different fields:

Application FieldDescription
Medicinal ChemistryActs as an intermediate in the synthesis of pharmaceutical compounds.
Materials ScienceCan be used in the development of new materials due to its unique structural properties.
Agricultural ChemicalsMay be involved in the formulation of herbicides or pesticides.

Comparison with Similar Compounds

Several compounds share structural similarities with 3,3-dimethyloxolane-2-carboxylic acid, each with unique features:

Compound NameMolecular FormulaUnique Features
2-Carbamoyl-3,3-dimethyloxirane-2-carboxylic acidContains a carbamoyl group, enhancing solubility.
2,5-Dimethyloxolane-3-carboxylic acidSimilar structure but with different positioning of methyl groups.
(S)-Tetrahydrofuran-3-carboxylic acidSmaller ring size, potentially affecting reactivity.

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